Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate is a fluorinated glycinate ester featuring two distinct aromatic substituents: a 4-chloro-3-(trifluoromethyl)phenyl group and a 4-methylphenyl sulfonyl moiety. Its molecular formula is C₁₇H₁₅ClF₃NO₄S, with a molecular weight of 433.82 g/mol (calculated from ). The compound’s structure combines electron-withdrawing groups (Cl, CF₃) and a sulfonyl group, which may enhance metabolic stability and target binding in pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGWPQAHPFWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]amine, which is then reacted with methyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups are known to enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate
- Structure : Features a 3-chloro-4-fluorophenyl group and phenylsulfonyl substituent.
- Molecular Weight : 357.78 g/mol (vs. 433.82 g/mol for the target compound) .
- Key Differences :
- Lacks the trifluoromethyl group, reducing lipophilicity and electron-withdrawing effects.
- Fluorine at the 4-position may influence hydrogen-bonding interactions compared to the target’s CF₃ group.
- Implications : Lower molecular weight and reduced electronegativity may result in altered pharmacokinetics or target affinity.
2.2. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Structure : Contains a 3-chloro-4-methoxyphenyl group and 4-methylphenylsulfonyl group.
- Molecular Weight : 383.84 g/mol .
- Key Differences :
- Methoxy (OCH₃) is electron-donating, contrasting with the electron-withdrawing CF₃ in the target compound.
- Increased polarity due to OCH₃ may reduce membrane permeability compared to the target.
- Implications : Methoxy-substituted analogs might exhibit different solubility and metabolic profiles.
2.3. Methyl N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Structure : Features a 3-chloro-4-methylphenyl group.
- Key Differences :
- Implications : May display weaker binding to hydrophobic targets but improved aqueous solubility.
2.4. N-(3-Chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
- Structure : Includes a 4-fluorophenylsulfonyl group and an amide instead of an ester.
- Molecular Weight : ~424.8 g/mol (estimated from formula C₁₅H₁₃ClFN₂O₃S) .
- Key Differences :
- Amide group enhances metabolic stability compared to the ester in the target compound.
- Fluorine on the sulfonyl phenyl ring may alter electronic properties.
2.5. N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
- Structure : Shares the 4-chloro-3-trifluoromethylphenyl group but replaces the sulfonyl glycinate with a urea moiety.
- Key Differences :
- Implications : Core functional groups (urea vs. sulfonyl glycinate) dictate target specificity and mechanism of action.
Biological Activity
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C15H12ClF3N2O3S
- Molar Mass : 392.78 g/mol
- CAS Number : 128924-42-5
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The sulfonamide moiety is known for its role in inhibiting various enzymes, particularly those involved in cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines. Notably, it has shown significant activity against pancreatic cancer cells, with IC50 values indicating potent inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (pancreatic) | 0.051 |
| Panc-1 (pancreatic) | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
This data suggests that the compound selectively inhibits cancer cell growth while exhibiting less toxicity towards normal cells, a desirable characteristic in anticancer drug development .
Case Studies and Research Findings
- In Vitro Studies :
- Comparative Analysis :
- Structural Activity Relationship (SAR) :
Q & A
Q. What are the optimal synthetic routes for Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with sulfonylation of aniline derivatives followed by glycine ester coupling. Key steps include:
- Sulfonylation: Reacting 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Glycine Coupling: Introducing the glycine ester via nucleophilic substitution or coupling reagents like EDC/HOBt .
- Optimization: Use response surface methodology (RSM) to optimize parameters (temperature, solvent ratio, catalyst loading) for yield and purity. For example, a central composite design can model interactions between variables .
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the sulfonyl group’s deshielding effect appears at δ 7.5–8.0 ppm (aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆ClF₃NO₄S: 442.04) .
- X-ray Crystallography: Resolves ambiguous stereochemistry; the trifluoromethyl group’s electron-withdrawing effect influences crystal packing .
Q. What are the primary chemical reaction pathways available for functionalizing this compound?
Methodological Answer: The compound’s reactivity is dominated by:
- Electrophilic Aromatic Substitution (EAS): The chloro and trifluoromethyl groups direct further substitutions (e.g., nitration at the para position) .
- Sulfonamide Hydrolysis: Under acidic conditions, the sulfonamide group can hydrolyze to yield free amines, enabling further derivatization .
- Ester Saponification: The methyl ester can be converted to a carboxylic acid using NaOH/MeOH, facilitating peptide coupling .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental models are suitable for elucidating its mechanism of action?
Methodological Answer:
- Target Identification: Use thermal shift assays to screen protein targets. The sulfonamide moiety may inhibit enzymes like cyclooxygenase (COX) or carbonic anhydrase .
- In Vitro Assays: Test anti-inflammatory activity via COX-1/2 inhibition kits (IC₅₀ determination) or measure antimicrobial efficacy using broth microdilution (MIC against S. aureus or E. coli) .
- Molecular Docking: Simulate binding to COX-2 (PDB: 5KIR) to predict interactions with the trifluoromethyl group’s hydrophobic pocket .
Q. How can contradictory data in biological activity studies be resolved?
Methodological Answer: Contradictions often arise from:
- Substituent Effects: Minor structural variations (e.g., chloro vs. methoxy groups) drastically alter activity. Compare analogs (Table 1) .
- Assay Conditions: Standardize protocols (e.g., serum-free media to avoid protein binding).
- Metabolic Stability: Use hepatic microsome assays to assess degradation rates (e.g., mouse liver microsomes at 37°C) .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Substituents | COX-2 IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-Chloro-3-(CF₃)phenyl (Target) | 0.45 ± 0.02 | 8.7 (S. aureus) |
| 3-Chloro-4-methylphenyl (Analog 1) | 1.20 ± 0.15 | 32.1 |
| 2,4-Dimethoxyphenyl (Analog 2) | 0.89 ± 0.10 | 16.5 |
Q. What computational strategies are effective for predicting the compound’s physicochemical properties and toxicity?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to estimate logP (predicted: 3.2), solubility (LogS: -4.1), and CYP450 inhibition .
- Toxicity Profiling: Run ProTox-II to predict hepatotoxicity (Probability: 67%) and mutagenicity (Ames test: Negative) .
- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using CHARMM force fields; the sulfonyl group’s polarity limits CNS penetration .
Key Methodological Considerations
- Purification: Use preparative HPLC (C18 column, 70:30 MeOH/H₂O) to isolate >98% pure product .
- Stability Studies: Store at -20°C under nitrogen to prevent ester hydrolysis; monitor degradation via LC-MS .
- Stereochemical Control: Chiral HPLC (Chiralpak IA column) resolves enantiomers if racemization occurs during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
